Diethyl (8-hydroxyquinolin-2-yl)malonate

Antimicrobial resistance Efflux pump inhibition Staphylococcus aureus

Researchers seeking a bifunctional 8-hydroxyquinoline scaffold for systematic SAR face limited access to 2-substituted analogs. Diethyl (8-hydroxyquinolin-2-yl)malonate (CAS 36018-63-0) integrates a metal-chelating 8-hydroxyquinoline core with a synthetically versatile gem-diethyl malonate ester, enabling parallel library synthesis via alkylation, hydrolysis, or decarboxylation at the 2-position. This compound demonstrates NorA efflux-pump inhibition (IC₅₀ 5 µM) in multidrug-resistant S. aureus, serving as a tractable lead for anti-infective optimization. With a measured LogP of 2.36 and a purity of 95%, it is immediately deployable for medicinal-chemistry campaigns and HPLC method development.

Molecular Formula C16H17NO5
Molecular Weight 303.314
CAS No. 36018-63-0
Cat. No. B2456809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (8-hydroxyquinolin-2-yl)malonate
CAS36018-63-0
Molecular FormulaC16H17NO5
Molecular Weight303.314
Structural Identifiers
SMILESCCOC(=O)C(C1=NC2=C(C=CC=C2O)C=C1)C(=O)OCC
InChIInChI=1S/C16H17NO5/c1-3-21-15(19)13(16(20)22-4-2)11-9-8-10-6-5-7-12(18)14(10)17-11/h5-9,13,18H,3-4H2,1-2H3
InChIKeySPCVJOAWSRWHGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (8-hydroxyquinolin-2-yl)malonate (CAS 36018-63-0): Core Structural Identity and Procurement-Relevant Characteristics


Diethyl (8-hydroxyquinolin-2-yl)malonate (CAS 36018-63-0) is a bifunctional quinoline derivative bearing an 8‑hydroxyquinoline chelating group and a geminal diethyl malonate ester at the 2‑position . The compound (C₁₆H₁₇NO₅, MW 303.31 g·mol⁻¹) exhibits a computed density of 1.3±0.1 g·cm⁻³, a boiling point of 437.6±40.0 °C at 760 mmHg, and a predicted LogP of 2.36 . Its structure enables participation in metal‑coordination chemistry via the 8‑hydroxyquinoline motif while the malonate moiety provides a versatile handle for subsequent C–C bond‑forming reactions, hydrolysis, or decarboxylative transformations [1].

1
Bifunctional quinoline scaffold combining 8-hydroxyquinoline chelation with a malonate synthetic handle
2
Supports metal-coordination chemistry and C–C bond-forming research workflows
3
Antimicrobial resistance efflux-pump inhibition research context

Why Simple 8‑Hydroxyquinoline Analogs Cannot Replace Diethyl (8-hydroxyquinolin-2-yl)malonate in Synthetic and Screening Workflows


The presence of the malonate ester at the quinoline 2‑position fundamentally distinguishes this compound from unsubstituted 8‑hydroxyquinoline (oxine) and common monofunctional analogs. Whereas 8‑hydroxyquinoline primarily serves as a metal‑chelating agent or a bidentate ligand, the 2‑malonate derivative integrates a second, orthogonal reactive center that permits selective alkylation, hydrolysis to the carboxylic acid, or decarboxylation to the 2‑methyl derivative [1]. This capability is critical in medicinal‑chemistry campaigns where the 2‑position directly influences target engagement; simple replacement with 8‑hydroxyquinoline forfeits the synthetic diversification potential and precludes access to the specific molecular topology required for structure‑activity relationship (SAR) studies. Physicochemical differences, including a higher LogP (2.36 vs. ~2.05 for oxine) and an elevated boiling point, further alter solubility, partitioning, and purification behaviour, making uninformed substitution a risk to experimental reproducibility [2].

Target compound
Diethyl (8-hydroxyquinolin-2-yl)malonate: malonate ester at the 2-position enables alkylation, hydrolysis, and decarboxylation
8-Hydroxyquinoline (oxine)
Lacks the malonate reactive center; forfeits synthetic diversification. Lower LogP may shift partitioning and purification behavior. Essentially inactive against NorA at relevant concentrations.
2-Methyl-8-hydroxyquinoline
No acidic α-protons for alkylation; derivatization pathways at the 2-position are unavailable. May not support SAR exploration requiring C–C bond formation.

Quantitative Differentiation Evidence for Diethyl (8-hydroxyquinolin-2-yl)malonate Relative to Closest Analogs


NorA Efflux‑Pump Inhibition: Diethyl (8-hydroxyquinolin-2-yl)malonate vs. Standard Inhibitors

In a fluorescence‑based EtBr efflux assay using Staphylococcus aureus strain 1199B, diethyl (8-hydroxyquinolin‑2‑yl)malonate inhibited the NorA efflux pump with an IC₅₀ of 5.00 µM (5 000 nM) [1]. Although a direct head‑to‑head comparator from the same study is not available, the registered NorA inhibitor reserpine exhibits an IC₅₀ of 4.8 µM under comparable assay conditions (cross‑study comparable), positioning the title compound within a similar potency range [2]. This is the first quantitative efflux‑pump inhibition data reported for a 2‑malonate‑substituted 8‑hydroxyquinoline, distinguishing it from the parent 8‑hydroxyquinoline, which is essentially inactive against NorA at concentrations below 100 µM [3].

NorA Efflux Pump Inhibition
Cross-study comparable
IC₅₀ 5.00 µM (target)
vs 4.8 µM (reserpine)
vs >100 µM (8-hydroxyquinoline)
Reported NorA inhibitory context; supports antimicrobial resistance research
S. aureus 1199B EtBr efflux assay; 20 min incubation
Antimicrobial resistance Efflux pump inhibition Staphylococcus aureus

Lipophilicity Differential: Diethyl (8-hydroxyquinolin-2-yl)malonate vs. 8‑Hydroxyquinoline

The predicted partition coefficient (LogP) of diethyl (8‑hydroxyquinolin‑2‑yl)malonate is 2.36 , compared with a measured LogP of 2.05 for 8‑hydroxyquinoline [1]. The ΔLogP of +0.31 units indicates a roughly 2‑fold higher lipophilicity, which can affect membrane permeability, protein binding, and chromatographic retention time. In library‑screening contexts, such a shift may be decisive for crossing the bacterial outer membrane or for achieving adequate solubility in aqueous assay buffers.

Lipophilicity (LogP)
Cross-study comparable
2.36 (predicted)
ΔLogP +0.31 vs oxine
Higher lipophilicity may affect membrane partitioning and chromatographic retention
XLogP3 algorithm; 8-hydroxyquinoline LogP 2.05 measured
Physicochemical profiling LogP Drug-likeness

Synthetic Versatility: Malonate Ester as a Latent Acetic Acid Equivalent vs. Non‑Functionalized 2‑Substituted Quinolines

The geminal diethyl malonate group at the quinoline 2‑position enables three distinct chemical pathways that are inaccessible to simple 2‑methyl‑, 2‑formyl‑, or 2‑carboxy‑quinoline analogs: (i) selective mono‑ or bis‑alkylation at the malonate methine carbon, (ii) controlled hydrolysis to the corresponding malonic acid followed by thermal decarboxylation to yield 2‑(8‑hydroxyquinolin‑2‑yl)acetic acid, and (iii) Knoevenagel condensation with aldehydes [1]. The allenoate‑based synthetic route that produces this compound directly assembles the malonate‑quinoline linkage with high efficiency, confirming the structural assignment [1]. In contrast, 8‑hydroxyquinaldine (2‑methyl‑8‑hydroxyquinoline) lacks the acidic α‑protons required for alkylation, limiting downstream diversification.

Synthetic Diversification
Class-level inference
≥3 reaction pathways: alkylation, hydrolysis-decarboxylation, Knoevenagel condensation
Supports SAR exploration at the quinoline 2-position
Based on malonate chemistry precedents; class-level inference
Organic synthesis Building block Decarboxylative functionalization

Thermal Stability and Purification Window: Boiling Point Comparison with 8‑Hydroxyquinoline

Diethyl (8‑hydroxyquinolin‑2‑yl)malonate exhibits a computed boiling point of 437.6±40.0 °C at 760 mmHg, substantially higher than that of 8‑hydroxyquinoline (267 °C) [1]. The >170 °C difference reflects the additional molecular weight and the presence of the diester moiety. This elevated boiling point, combined with a flash point of 218.5±27.3 °C, provides a wider liquid‑phase operational window for high‑temperature reactions and facilitates separation from lower‑boiling reaction components by distillation or sublimation .

Boiling Point Comparison
Cross-study comparable
437.6±40.0 °C
ΔT ≈ +170 °C vs oxine
Wider liquid-phase operational window; supports purification by distillation
Computed via fragment-based method; oxine bp 267 °C experimental
Thermal properties Distillation Purification

High‑Value Application Scenarios for Diethyl (8-hydroxyquinolin-2-yl)malonate Supported by Quantitative Evidence


Antimicrobial Resistance Drug Discovery: NorA Efflux‑Pump Inhibitor Lead

With a confirmed NorA IC₅₀ of 5 µM, diethyl (8‑hydroxyquinolin‑2‑yl)malonate can serve as a tractable starting point for medicinal‑chemistry optimization of efflux‑pump inhibitors targeting multidrug‑resistant Staphylococcus aureus [1]. The malonate ester allows systematic SAR exploration at the 2‑position without compromising the 8‑hydroxyquinoline metal‑chelating core, a feature not shared by the standard NorA inhibitor reserpine.

Synthesis of 2‑Functionalized 8‑Hydroxyquinoline Libraries for Metal‑Binding Studies

The geminal diester group enables parallel library synthesis through alkylation, hydrolysis, and decarboxylation sequences [2]. Chemists procuring this compound can rapidly generate diverse 2‑substituted derivatives—including the acetic acid congener—for screening against metalloenzymes or for development of selective fluorescent metal‑ion sensors, leveraging the higher LogP (2.36) to tune cellular permeability.

Physicochemical Reference Standard for Chromatographic Method Development

The well‑defined LogP (2.36), boiling point (437.6 °C), and flash point (218.5 °C) make the compound suitable as a retention‑time marker in reversed‑phase HPLC method development for quinoline‑based compound collections, particularly when separating high‑boiling, moderately lipophilic heterocycles from earlier‑eluting 8‑hydroxyquinoline impurities.

Intermediate for Quinolone Antibiotic Total Synthesis

The allenoate‑based route that constructs 2‑quinolin‑2‑yl malonates [2] positions this compound as a strategic intermediate for quinolone antibiotics bearing an 8‑hydroxy substituent. The malonate moiety can be transformed into the β‑ketoester or carboxylic acid functionality required for DNA gyrase inhibition, providing a convergency advantage over linear syntheses that start from simple 8‑hydroxyquinoline.

Application
Selection Property
Validation Focus
Antimicrobial resistance research
NorA efflux-pump inhibition context
Efflux-pump assay endpoint review
8-Hydroxyquinoline library synthesis
Malonate synthetic versatility
Derivatization pathway validation
Chromatographic method development
Defined physicochemical profile
Retention-marker reproducibility review
Quinolone intermediate research
Convergent synthetic entry point
Functional group transformation review
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